![molecular formula C10H20BrNO3 B13492488 tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate: is an organic compound with the molecular formula C10H20BrNO3. It is a derivative of carbamate, featuring a tert-butyl group and a bromopropoxyethyl chain. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Corresponding oxides or alcohols.
Hydrolysis: Amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It is also employed in the development of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxyethyl chain allows the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl bromoacetate
Comparison: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate is unique due to its specific bromopropoxyethyl chain, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H20BrNO3 |
|---|---|
Peso molecular |
282.17 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8H2,1-3H3,(H,12,13) |
Clave InChI |
BKMNFRIHEBNNDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
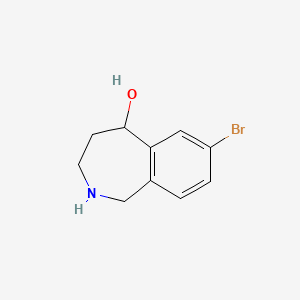
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

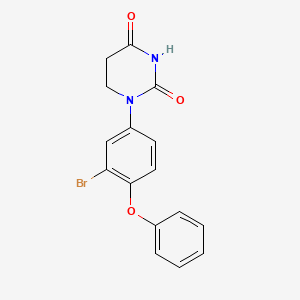
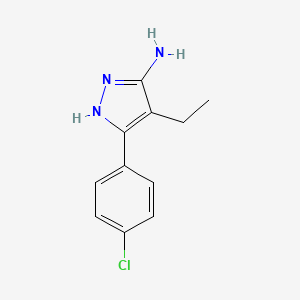
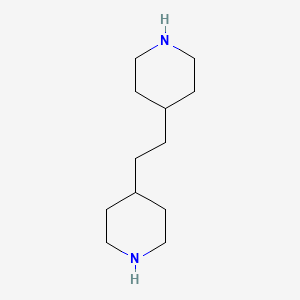
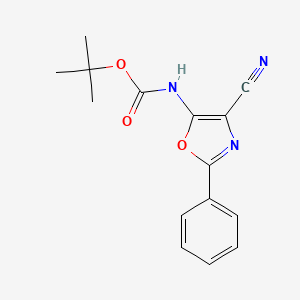


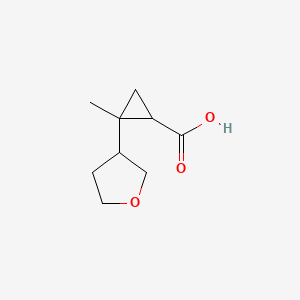
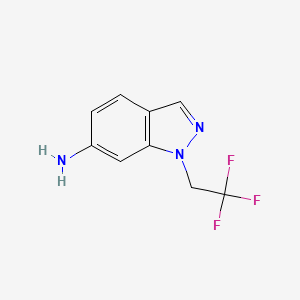

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
